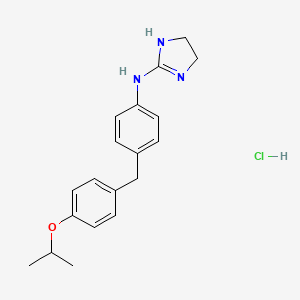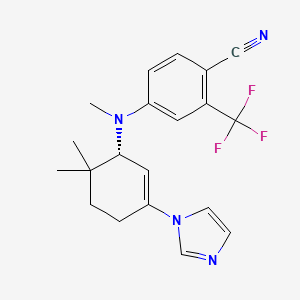
Ro 1138452 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro 1138452 hydrochloride is a selective prostacyclin IP receptor antagonist. It is known chemically as 4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride. This compound is notable for its high affinity for the prostacyclin IP receptor and its lack of affinity for other prostanoid receptors .
Scientific Research Applications
Ro 1138452 hydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving prostacyclin IP receptors.
Biology: The compound is used to study the role of prostacyclin IP receptors in various biological processes, including inflammation and pain.
Medicine: this compound is investigated for its potential therapeutic effects in conditions involving prostacyclin IP receptors, such as cardiovascular diseases.
Industry: The compound is used in the development of new drugs targeting prostacyclin IP receptors
Preparation Methods
The synthesis of Ro 1138452 hydrochloride involves several steps, starting with the preparation of the core imidazole structure. The synthetic route typically includes the following steps:
Formation of the imidazole ring: This is achieved through the condensation of appropriate aldehydes and amines under acidic conditions.
Substitution reactions: The imidazole ring is then subjected to various substitution reactions to introduce the phenyl and methylethoxy groups.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Ro 1138452 hydrochloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the imidazole ring or the phenyl groups.
Substitution: The compound can undergo substitution reactions, particularly on the phenyl rings, to introduce different functional groups
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Mechanism of Action
Ro 1138452 hydrochloride exerts its effects by selectively antagonizing the prostacyclin IP receptor. This receptor is involved in various physiological processes, including vasodilation and inhibition of platelet aggregation. By blocking this receptor, this compound can modulate these processes, leading to its observed biological effects .
Comparison with Similar Compounds
Ro 1138452 hydrochloride is unique in its high selectivity for the prostacyclin IP receptor. Similar compounds include:
Ro 3244794: Another selective prostacyclin IP receptor antagonist with a different chemical structure.
CAY10441: A compound with similar antagonistic properties but different pharmacokinetic profiles
These compounds share the ability to selectively block the prostacyclin IP receptor but differ in their chemical structures and pharmacological properties, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C19H24ClN3O |
|---|---|
Molecular Weight |
345.9 g/mol |
IUPAC Name |
N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |
InChI |
InChI=1S/C19H23N3O.ClH/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19;/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22);1H |
InChI Key |
OYPSAMWVIBGRMV-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3.Cl |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3.Cl |
Synonyms |
4,5-Dihydro-N-[4-[[4-(1-methylethoxy)phenyl]methyl]phenyl]-1H-imidazol-2-amine hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





